4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine
Description
Properties
IUPAC Name |
4-[(3-fluoro-4-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-11-7-10(1-2-12(11)15(16)17)18-8-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRZTYPCBPUWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The core synthesis of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine typically begins with the reaction of 3-fluoro-4-nitrophenol and a piperidine derivative. A key step involves the substitution of a leaving group (e.g., chloride) on a methyl-piperidine precursor with the phenoxide ion generated from 3-fluoro-4-nitrophenol. Source describes analogous processes for 4-(4'-fluorophenyl)piperidines, where dichloromethane serves as the solvent, and anhydrous sodium sulfate aids in drying organic extracts. For this compound, the reaction can be represented as:
Common bases include sodium hydroxide or potassium carbonate, with ethanol or dichloromethane as solvents.
Reduction of Nitro Intermediates
In some pathways, the nitro group is retained for subsequent functionalization. Source highlights the reduction of nitro groups to amines using hydrogen gas and palladium on carbon (Pd/C). For instance, 4-(4'-nitrophenyl)piperidine derivatives are hydrogenated to their amine counterparts, a step potentially applicable to this compound’s synthesis.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial methods prioritize scalability and yield. Source discusses continuous flow reactors for synthesizing complex heterocycles, which minimize side reactions and enhance heat transfer. Applying this to this compound, a two-stage process could be envisioned:
Solvent and Catalyst Optimization
Ethanol and dichloromethane are common solvents, but Source demonstrates that polar aprotic solvents like dimethylformamide (DMF) accelerate substitution reactions. Catalytic systems, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), may further improve reaction rates.
Purification and Isolation Methods
Recrystallization and Chromatography
Crude product purification often involves recrystallization from ethanol or ethyl acetate. Source reports yields exceeding 90% for analogous compounds using silica gel chromatography with hexane-ethyl acetate gradients. For industrial applications, Source emphasizes spray drying or lyophilization to obtain amorphous powders.
Analytical Validation
Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). Source specifies that residual solvents must comply with ICH guidelines, with limits below 500 ppm.
Comparative Analysis of Methodologies
The table below summarizes key synthetic approaches:
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(3-Amino-4-nitrophenoxy)methyl]piperidine.
Reduction: Formation of 4-[(3-Fluoro-4-aminophenoxy)methyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine (CAS 1000052-54-9) Structural Difference: The fluoro group is at the 2-position on the phenoxy ring instead of the 3-position. However, the electron-withdrawing effect of the nitro group (4-position) remains dominant, similar to the target compound . Physicochemical Properties: Boiling point (387.6°C predicted) and density (1.202 g/cm³) suggest comparable thermal stability and molecular packing .
- 4-(3-Fluoro-4-nitrophenoxy)piperidine (Discontinued, CymitQuimica REF: 10-F791948) Structural Difference: Lacks the methylene bridge between the phenoxy group and piperidine.
Substituent Variants
- 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2) Structural Difference: Replaces the nitrophenoxy group with a trifluoromethoxy-phenyl moiety. Impact: The trifluoromethoxy group is a stronger electron-withdrawing group than nitro, enhancing stability but reducing electrophilic reactivity. This compound is prioritized in pharmaceutical research for its metabolic resistance .
- 1-(3-Fluorophenyl)-4-[4-(trifluoromethyl)phenoxy]piperidine (CAS 308386-31-4) Structural Difference: Features a trifluoromethylphenoxy group and a sulfonyl linker. Impact: The sulfonyl group introduces polarity, improving solubility in aqueous media compared to the nitro group in the target compound .
Piperidine Derivatives with Methanol Groups
- [1-(2-Nitrobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 10, ) Structural Difference: Uses a nitrobenzyl group instead of nitrophenoxymethyl. The methanol moiety enhances hydrogen-bonding capacity, altering pharmacokinetics .
Data Table: Key Comparative Properties
Biological Activity
4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of functional groups such as the nitro group and fluorine atom enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group. The structural formula can be represented as follows:
This structure is crucial for its biological activity, particularly in terms of receptor binding and metabolic stability.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an inhibitor or agonist at specific receptor sites, particularly:
- Serotonin Receptors : Interaction with serotonin receptors could influence mood and anxiety pathways.
- Dopamine Receptors : Modulation of dopamine receptors may impact reward and motor functions.
The nitro group is believed to enhance lipophilicity, improving the compound's ability to cross biological membranes and interact with central nervous system targets .
Neuropharmacology
Research indicates that compounds structurally similar to this compound exhibit significant neuropharmacological effects. For instance, derivatives have shown promise in treating conditions such as depression and anxiety by modulating serotonin and dopamine pathways.
Antimicrobial Properties
Emerging studies highlight the compound's potential antimicrobial activity. Its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes has been noted, suggesting applications in combating resistant strains of bacteria.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine | 1286275-12-4 | Similar structure | Neuropharmacological effects |
| 3-[(3-fluoro-4-nitrophenoxy)methyl]pyridine | 17028274 | Pyridine instead of piperidine | Different pharmacological profile |
| 4-[(3-Fluorophenoxy)methyl]piperidine | 17178044 | Lacks nitro group | Varying biological activity |
Case Studies
- Neuropharmacological Evaluation : A study evaluated the effects of a related compound on serotonin receptor modulation, demonstrating significant anxiolytic effects in animal models.
- Antimicrobial Efficacy : Another study reported the synthesis of derivatives that exhibited enhanced antibacterial activity against Streptococcus pneumoniae and Staphylococcus pyogenes, suggesting that modifications to the piperidine structure can yield potent antimicrobial agents .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Pharmacological Development : Further exploration into its neuropharmacological effects could lead to new treatments for mental health disorders.
- Antimicrobial Research : Continued investigation into its antimicrobial properties may provide insights into developing new antibiotics amid rising resistance.
Q & A
Basic: What synthetic methodologies are effective for synthesizing 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine?
Answer:
The compound can be synthesized via nucleophilic substitution or hydrolysis of precursor molecules. For example, hydrolyzing a halo-substituted alkyl or arylalkyl intermediate (e.g., compound II in ) using bases like NaOH in solvents such as amides, ethers, or nitriles yields the target molecule . Purification via recrystallization or chromatography (e.g., silica gel) ensures high purity (>99%) . Key steps include controlling reaction temperature (20–60°C) and optimizing stoichiometry to minimize side products.
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic nitro/fluoro substituents (δ 7.0–8.5 ppm) .
- HPLC : Verify purity (>98%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : Match the molecular ion peak (M⁺) to the theoretical molecular weight (e.g., 294.27 g/mol).
Advanced: What experimental strategies resolve contradictions in reaction yields reported across studies?
Answer:
Discrepancies in yields often arise from solvent polarity, base strength, or reaction time. For instance:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
- Base Selection : Strong bases (e.g., KOH) accelerate hydrolysis but risk over-decomposition.
Design a factorial experiment varying solvents (DMF vs. THF) and bases (NaOH vs. KOH) to identify optimal conditions .
Advanced: How do electronic effects of the nitro and fluoro groups influence reactivity in cross-coupling reactions?
Answer:
The -NO₂ group is a strong electron-withdrawing meta-director, while -F is a weaker ortho/para-director. This electronic profile:
- Activates the phenoxy ring for nucleophilic aromatic substitution at the 3-fluoro-4-nitro position .
- Deactivates adjacent positions, reducing unwanted multi-substitution.
Computational modeling (DFT) can predict reactive sites, validated experimentally via regioselectivity studies .
Advanced: What stability challenges arise during long-term storage, and how are they mitigated?
Answer:
The nitro group renders the compound sensitive to light and heat, leading to decomposition (e.g., nitro reduction or hydrolysis). Mitigation strategies include:
- Storage : In amber vials under inert gas (N₂/Ar) at –20°C .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
Use tools like SwissADME or MOE :
- LogP : Estimate lipophilicity (predicted ~2.1) to assess membrane permeability .
- Metabolic Sites : Identify vulnerable positions (e.g., nitro group for CYP450-mediated reduction) .
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Advanced: What strategies minimize batch-to-batch variability in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) using response surface methodology .
- Quality Control : Implement strict in-process checks (e.g., TLC at 30-minute intervals) .
Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?
Answer:
The piperidine moiety may bind to hydrophobic pockets in proteins, while the nitro/fluoro groups modulate electronic interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
